molecular formula C17H21N3O3 B12693578 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(1,1-dimethyl-2-hydroxyethyl)-9-methyl-1-oxo- CAS No. 184691-64-3

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(1,1-dimethyl-2-hydroxyethyl)-9-methyl-1-oxo-

Cat. No.: B12693578
CAS No.: 184691-64-3
M. Wt: 315.37 g/mol
InChI Key: QHVJCBYHXQLABN-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(1,1-dimethyl-2-hydroxyethyl)-9-methyl-1-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(1,1-dimethyl-2-hydroxyethyl)-9-methyl-1-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the heterocyclic ring through cyclization of appropriate precursors.

    Amidation Reactions: Introduction of the carboxamide group through reaction with amines.

    Hydroxylation Reactions: Introduction of the hydroxyethyl group through hydroxylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Optimization of temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(1,1-dimethyl-2-hydroxyethyl)-9-methyl-1-oxo- can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of the compound to its reduced form using reducing agents.

    Substitution: Replacement of functional groups with other groups through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(1,1-dimethyl-2-hydroxyethyl)-9-methyl-1-oxo- involves its interaction with molecular targets and pathways. This may include:

    Binding to Receptors: Interaction with specific receptors to modulate their activity.

    Enzyme Inhibition: Inhibition of enzymes involved in various biological processes.

    Signal Transduction Pathways: Modulation of signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrido(3,4-b)indole Derivatives: Compounds with similar core structures but different functional groups.

    Carboxamide Compounds: Compounds containing the carboxamide functional group.

    Hydroxyethyl Derivatives: Compounds containing the hydroxyethyl functional group.

Uniqueness

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(1,1-dimethyl-2-hydroxyethyl)-9-methyl-1-oxo- is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties.

Properties

CAS No.

184691-64-3

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-9-methyl-1-oxo-3,4-dihydro-2H-pyrido[3,4-b]indole-6-carboxamide

InChI

InChI=1S/C17H21N3O3/c1-17(2,9-21)19-15(22)10-4-5-13-12(8-10)11-6-7-18-16(23)14(11)20(13)3/h4-5,8,21H,6-7,9H2,1-3H3,(H,18,23)(H,19,22)

InChI Key

QHVJCBYHXQLABN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC2=C(C=C1)N(C3=C2CCNC3=O)C

Origin of Product

United States

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